

The Pharmacological Profile of K-604 Hydrochloride: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

K-604 hydrochloride is a potent and highly selective small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1), an enzyme that plays a crucial role in cellular cholesterol metabolism.[1][2][3][4][5] ACAT-1 catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of this process is implicated in the pathophysiology of several diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[6] **K-604** has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for ACAT-1 over the ACAT-2 isoform, which is primarily expressed in the liver and intestines.[1][7][8] This technical guide provides a comprehensive overview of the pharmacological profile of **K-604** hydrochloride, including its mechanism of action, quantitative data on its activity, and detailed experimental methodologies.

Mechanism of Action and Signaling Pathway

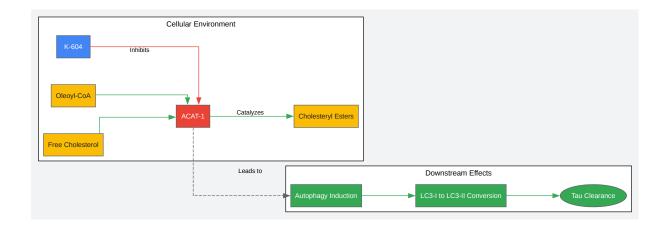
K-604 exerts its pharmacological effects through the competitive inhibition of ACAT-1.[1][8] By binding to the enzyme, it blocks the access of its substrate, oleoyl-coenzyme A, thereby preventing the esterification of cholesterol.[1][8] This leads to a reduction in the accumulation of cholesteryl esters within cells.

The inhibition of ACAT-1 by **K-604** has been shown to trigger several downstream cellular events. A key consequence is the enhancement of autophagy, a cellular process responsible



for the degradation of damaged organelles and protein aggregates.[1][4] The proposed mechanism involves the modulation of cellular lipid homeostasis, which in turn influences the formation of autophagosomes. This is evidenced by an increase in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I, a reliable marker of autophagosome formation.[1][4]

In the context of neurodegenerative diseases like Alzheimer's, the **K-604**-mediated enhancement of autophagy may facilitate the clearance of pathological protein aggregates, such as hyperphosphorylated tau.[4]



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Mechanism of action of **K-604** hydrochloride.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **K-604** hydrochloride, demonstrating its potency and selectivity.



Table 1: In Vitro Inhibitory Activity of K-604

Target	Species	Assay Type	IC50 (μM)	Ki (μM)	Notes	Referenc e
ACAT-1	Human	Enzymatic	0.45 ± 0.06	0.378	Competitiv e with oleoyl- coenzyme A	[1][8]
ACAT-2	Human	Enzymatic	102.85	-	229-fold selectivity for ACAT-1	[1][8]
Cholesterol Esterificati on	Human Macrophag es	Cell-based	0.068	-	[1]	
Cholesterol Esterificati on	J774 Macrophag es	Cell-based	0.026	-	[4]	_

Table 2: In Vivo Pharmacokinetic Parameters of K-604 in Mice



Administr ation Route	Dose	Tissue	Cmax	Tmax (min)	AUC	Referenc e
Oral	6 mg/kg	Plasma	6.2 ng/mL	15	197.5 ng·min/mL	[1][2]
Cerebrum	0.8 ng/g	15	8.9 ng⋅min/g	[1][2]		
Intranasal (single dose)	162 μg/50 μL	Plasma	574 ng/mL	-	-	[1][2]
Cerebrum	66 ng/g	-	-	[1][2]		
Olfactory Bulb	406 ng/g	-	-	[1][2]		
Intranasal (repeated dose)	162 μg/50 μL (7 days)	Plasma	870 ng/mL	-	-	[1][2]
Cerebrum	83 ng/g	-	-	[1][2]		
Olfactory Bulb	285 ng/g	-	-	[1][2]	_	
Intranasal	108 μg/10 μL	Cerebrum	-	-	772 ng·min/g	[1][2]

Table 3: Solubility of **K-604** Hydrochloride

Vehicle	рН	Solubility	Reference
Water	6.8	0.05 mg/mL	[9]
0.01 N HCl	2.3	3.24 mg/mL	[9]
First fluid (dissolution test)	1.2	19 mg/mL	[9][10]



Experimental Protocols and Workflows

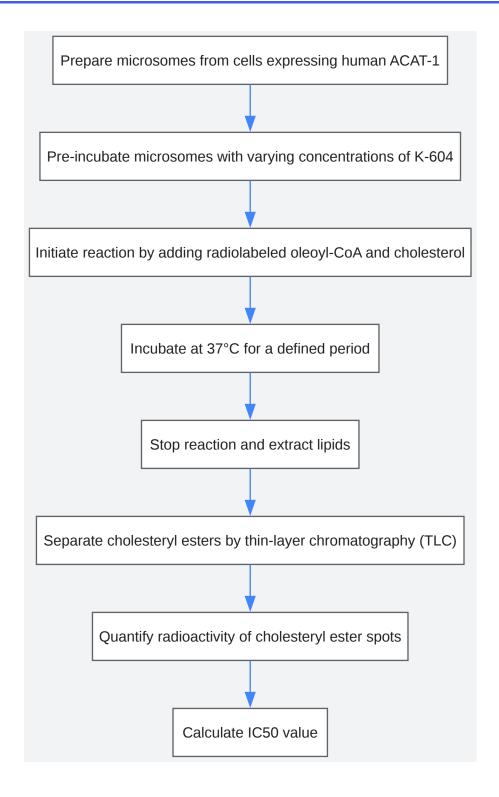
This section outlines the general methodologies employed in the pharmacological characterization of **K-604**.

ACAT-1 Enzymatic Inhibition Assay

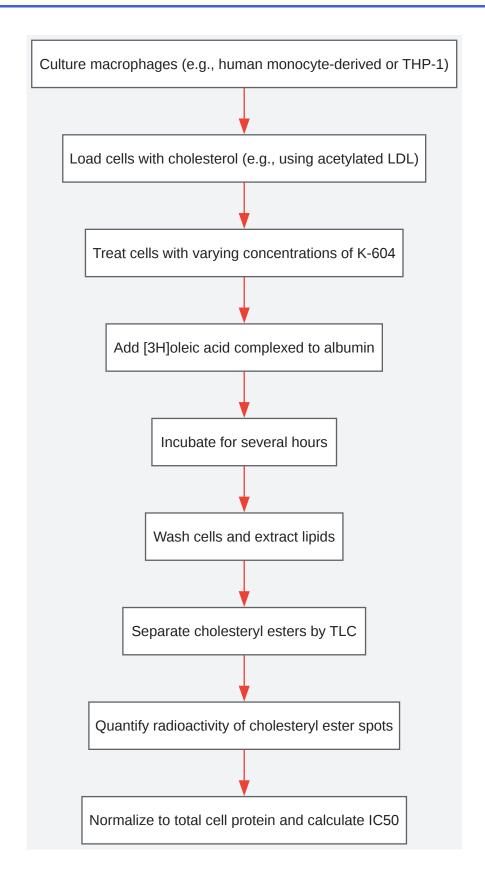
This assay quantifies the ability of K-604 to inhibit the enzymatic activity of ACAT-1.

Workflow:

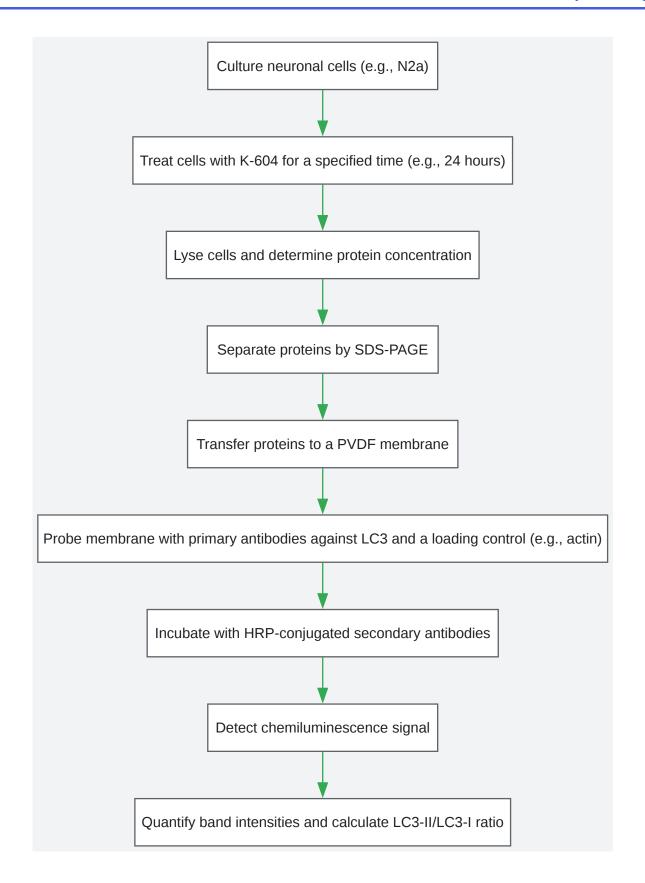












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